molecular formula C14H17NO3 B091386 Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate CAS No. 1027-35-6

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Cat. No. B091386
CAS RN: 1027-35-6
M. Wt: 247.29 g/mol
InChI Key: XLKXIFXOWMGWNT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (EBOC) is an organic compound with a wide range of uses in the scientific research field. It is a derivative of the pyrrolidine family of compounds and is widely used in organic synthesis. EBOC has a wide range of applications in the field of medicinal chemistry, organic synthesis, and biochemistry. The compound has been studied extensively in laboratory experiments and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Antiradical and Anti-inflammatory Activities : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit notable biological activities. A specific derivative showed greater antiradical activity than the reference drug trolox and stronger anti-inflammatory activity than diclofenac sodium in a carrageenan edema model (Zykova et al., 2016).

  • Nootropic Activity : Derivatives of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine were tested for nootropic (cognitive enhancement) activity (Valenta et al., 1994).

  • Microbial Reduction for Stereochemical Control : Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, which is important in stereochemistry (Guo et al., 2006).

  • Supramolecular Assembly Influenced by Weak Intermolecular Interactions : Synthesized analogues of 3-oxopyrrolidines, including Ethyl 1-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoyl)-2-(2-nitro-1-phenylethyl)-3-oxopyrrolidine-2-carboxylate, showed fascinating supramolecular assemblies formed through various weak interactions (Samipillai et al., 2016).

  • Aldose Reductase Inhibition : Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly potent and specific inhibitor of aldose reductase, with potential implications for diabetes research (Mylari et al., 1991).

  • Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used for [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

  • Synthesis of Highly Functionalized [1,4]-Thiazines : A tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate led to the synthesis of new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates (Indumathi et al., 2007).

  • Synthesis and Characterization in Diiron(II) Complexes : Benzyl and ethyl groups were appended to ligands in diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (Carson et al., 2006).

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXIFXOWMGWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298145
Record name Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027-35-6
Record name 1027-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Above-prepared ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate (14.0 g, 0.0479 mol) was dissolved in toluene (100 mL), and the solution was mixed with potassium tert-butoxide (5.9 g, 0.0525 mol) gradually added under ice-cooling, followed by stirring under ice-cooling for two hours. The reaction mixture was mixed with diluted hydrochloric acid (about 1 mol/L, 100 mL) under ice-cooling, followed by shaking and separation, to yield an aqueous layer. Saturated aqueous sodium bicarbonate solution (300 mL) was added dropwise to the aqueous layer, and ethyl acetate (400 mL) was further added thereto, followed by shaking and separation. After drying the organic layer over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, to thereby yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (9.23 g, in a yield of 78%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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